Daidzein-7-o-glucuronide

説明

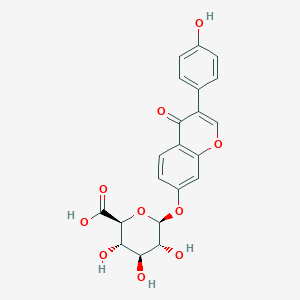

Structure

3D Structure

特性

分子式 |

C21H18O10 |

|---|---|

分子量 |

430.4 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 |

InChIキー |

MMIBOZXVZLENRZ-ZFORQUDYSA-N |

異性体SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Daidzein-7-O-glucuronide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Daidzein-7-o-glucuronide, a major metabolite of the soy isoflavone daidzein. This document details both chemical and enzymatic synthesis methodologies, comprehensive characterization techniques, and an exploration of the relevant biological signaling pathways.

Introduction

Daidzein, a prominent isoflavone found in soybeans and other legumes, has garnered significant attention for its potential health benefits, including phytoestrogenic and anti-inflammatory properties. Following ingestion, daidzein is extensively metabolized in the body, with this compound being one of its principal conjugated forms. Understanding the synthesis and characterization of this metabolite is crucial for pharmacokinetic studies, toxicological assessments, and the development of novel therapeutic agents. This guide provides detailed protocols and data to support researchers in these endeavors.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic approaches. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.

Chemical Synthesis

Chemical synthesis provides a reliable method for producing this compound with high purity. A common and effective approach involves the use of a glucuronyl donor with a protected daidzein molecule.

Experimental Protocol: Chemical Synthesis using a Trifluoroacetimidate Donor

This protocol is adapted from a high-yielding synthesis method for isoflavone 7-glucuronides.[1]

-

Protection of Daidzein: To selectively achieve glucuronidation at the 7-hydroxyl group, the 4'-hydroxyl group of daidzein is first protected. A common method is to use a hexanoyl protecting group.

-

Glycosylation Reaction: The 4'-O-hexanoyl-daidzein is reacted with an O-acetyl glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidate donor. This reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), in an anhydrous solvent like dichloromethane (CH₂Cl₂). The reaction is generally carried out at room temperature.

-

Deprotection: Following the glycosylation, the acetyl and hexanoyl protecting groups are removed to yield the final product, this compound.

A high-yielding synthesis of isoflavone 7-glucuronides has been achieved by reacting the 7-OH of isoflavone esters with an O-acetyl glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidate donor.[1] For instance, the reaction of 4-O-hexanoyl-daidzein with this donor in the presence of BF₃·Et₂O in CH₂Cl₂ at room temperature resulted in the desired β-anomer with a yield of 81%.[1]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under milder reaction conditions and with fewer side products.

Experimental Protocol: Enzymatic Synthesis using Bioconversion

This protocol describes the synthesis of daidzein glycosides through bioconversion using plant cell cultures.[2][3]

-

Cell Culture: Cultured cells of Nicotiana tabacum are prepared and maintained in a suitable growth medium.

-

Substrate Feeding: Daidzein is added to the cell culture.

-

Incubation: The culture is incubated for a period of time (e.g., two days) to allow for the bioconversion of daidzein into its glycosides.

-

Extraction: The cells are harvested, and the products are extracted using a solvent such as methanol (MeOH).

-

Purification: The extracted compounds are then purified using chromatographic techniques to isolate this compound.

In a study using cultured Nicotiana tabacum cells, daidzein was successfully converted to daidzein 7-β-glucoside (daidzin).[2] Another enzymatic approach involves the use of specific enzymes like β-glucosidase for galactosylation, which could potentially be adapted for glucuronidation.[2]

Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, quantification, and purity assessment of this compound.

Experimental Protocol: HPLC Analysis

A typical HPLC method for the analysis of daidzein and its metabolites is as follows[4]:

-

Column: A C18 reversed-phase column (e.g., Hydrosphere C18, 100 mm x 4.6 mm I.D., 3 µm particle size).[4]

-

Mobile Phase: A gradient elution using a mixture of 10 mM ammonium acetate solution and acetonitrile.[4]

-

Flow Rate: 1.5 ml/min.[4]

-

Detection: UV detection at 250 nm.[4]

-

Column Temperature: 45 °C.[4]

The retention time for this compound will vary depending on the specific HPLC conditions. In one study, the retention time for daidzein was reported as 4.42 minutes under specific conditions.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides structural information and high sensitivity for the detection and identification of this compound, even in complex biological matrices.

Experimental Protocol: LC-MS/MS Analysis

A representative LC-MS/MS method is described below[6][7]:

-

Chromatography: Similar to the HPLC method described above, using a C18 column and a gradient mobile phase.

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Mass Analysis: Multiple reaction monitoring (MRM) is often used for quantification, targeting specific precursor-to-product ion transitions.

In negative ion mode, this compound ([M-H]⁻ at m/z 429) typically shows a characteristic neutral loss of the glucuronide moiety (176 Da) to produce the daidzein aglycone fragment ([M-H]⁻ at m/z 253).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are employed to determine the precise connectivity of atoms within the molecule.

¹H and ¹³C NMR Spectral Data

Table 1: Quantitative Data Summary for this compound

| Parameter | Value | Reference |

| Synthesis | ||

| Chemical Synthesis Yield | 81% (for the protected intermediate) | [1] |

| Characterization | ||

| Molecular Formula | C₂₁H₁₈O₁₀ | [9] |

| Molecular Weight | 430.4 g/mol | [9] |

| LC-MS/MS | ||

| Precursor Ion [M-H]⁻ | m/z 429 | [8] |

| Product Ion (from [M-H]⁻) | m/z 253 (Daidzein aglycone) | [8] |

| HPLC | ||

| Retention Time (Daidzein) | 4.42 min | [5] |

Signaling Pathways and Biological Activity

The biological effects of daidzein and its metabolites are primarily attributed to their interaction with various cellular signaling pathways. While much of the research has focused on the aglycone form, it is understood that this compound can be deconjugated back to daidzein in tissues, thereby exerting its biological effects.

Estrogenic Signaling Pathway

Daidzein is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors (ERα and ERβ).[10] This interaction can modulate the expression of estrogen-responsive genes. Studies have shown that daidzein preferentially binds to ERβ.[10] The activation of estrogen receptors can lead to both estrogenic and anti-estrogenic effects depending on the tissue type and the local concentration of endogenous estrogens.

Estrogenic signaling pathway of Daidzein.

Anti-inflammatory Signaling Pathways

Daidzein has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway: Daidzein can inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory genes such as cytokines and chemokines.[11][12] This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.

MAPK Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Daidzein has been observed to suppress the phosphorylation of these MAPK proteins, thereby attenuating the inflammatory response.[13][14]

Anti-inflammatory signaling pathways of Daidzein.

Apoptosis Signaling Pathway

Daidzein has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[10] This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases.

Apoptosis signaling pathway of Daidzein.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols for chemical and enzymatic synthesis, along with the comprehensive characterization methodologies, offer a practical resource for researchers. Furthermore, the elucidation of the key signaling pathways provides insights into the biological activities of daidzein and its metabolites. Continued research into the specific roles of this compound and its potential for direct biological activity will be crucial for fully understanding the health effects of soy isoflavones.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Daidzein Glycosides, α-Tocopherol Glycosides, Hesperetin Glycosides by Bioconversion and Their Potential for Anti-Allergic Functional-Foods and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Daidzein Glycosides, α-Tocopherol Glycosides, Hesperetin Glycosides by Bioconversion and Their Potential for Anti-Allergic Functional-Foods and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites of daidzein and genistein in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienggj.org [scienggj.org]

- 6. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Screening and Identification of Daidzein Metabolites in Rats Based on UHPLC-LTQ-Orbitrap Mass Spectrometry Coupled with Data-Mining Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Daidzein 7-O-glucuronide | C21H18O10 | CID 11316354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Daidzein-rich isoflavones aglycone inhibits lung cancer growth through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity Screening of Daidzein-7-o-glucuronide

This compound is the primary circulating metabolite of daidzein, a major isoflavone found in soy and other leguminous plants. Following ingestion, daidzein undergoes extensive phase II metabolism in the intestine and liver, leading to the formation of glucuronide and sulfate conjugates.[1][2] Understanding the biological activities of this compound is crucial, as its systemic concentration is significantly higher than that of its parent aglycone, daidzein. This guide provides a comprehensive overview of the screening of its biological activities, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant cellular pathways.

Estrogenic and Anti-Estrogenic Activity

The estrogenic potential of isoflavone metabolites is a key area of research. While daidzein is known to be a phytoestrogen, its glucuronidated form exhibits significantly reduced direct activity. The prevailing evidence suggests that this compound acts as a prodrug, with its weak estrogenic effects being attributable to its deconjugation back to the active aglycone, daidzein, within target cells.[3][4][5]

Data Presentation: Estrogen Receptor Binding and Estrogenic Potency

| Compound | Assay Type | System | Key Parameter | Value | Reference |

| This compound | Estrogen Receptor Competition | B6D2F1 mouse uterine cytosol | CB50¹ | 14.7 µmol/L | [6] |

| Daidzein | Estrogen Receptor Competition | B6D2F1 mouse uterine cytosol | CB50¹ | 1.6 µmol/L | [6] |

| Genistein-7-O-glucuronide | Estrogen Receptor Competition | B6D2F1 mouse uterine cytosol | CB50¹ | 7.27 µmol/L | [6] |

| 17β-estradiol | Estrogen Receptor Competition | B6D2F1 mouse uterine cytosol | CB50¹ | 1.34 nmol/L | [6] |

| This compound | ERE-Luciferase Reporter | U2OS-ERα / U2OS-ERβ cells | Estrogenic Potency | Significantly lower than Daidzein | [3][4] |

| Daidzein | ERE-Luciferase Reporter | U2OS-ERα / U2OS-ERβ cells | Estrogenic Potency | Significantly higher than its glucuronide | [3][4] |

¹CB50: Concentration required for 50% displacement of 17β-[³H]estradiol.

Experimental Protocol: Estrogen Response Element (ERE) Luciferase Reporter Assay

This assay quantitatively measures the ability of a compound to activate estrogen receptors (ERα and ERβ), leading to the transcription of a reporter gene (luciferase) under the control of an Estrogen Response Element (ERE).

-

Cell Culture and Transfection: Human bone osteosarcoma epithelial cells (U2OS) or breast cancer cells (MCF-7), stably or transiently transfected with plasmids containing the human ERα or ERβ gene and an ERE-luciferase reporter construct, are used.[7] Cells are maintained in an appropriate medium, typically phenol red-free to avoid estrogenic interference.

-

Compound Treatment: Cells are seeded in multi-well plates. After attachment, the medium is replaced with a medium containing various concentrations of this compound, daidzein (as a positive control), 17β-estradiol (as a strong positive control), and a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the test compounds for a specified period, typically 18-24 hours, to allow for receptor binding, transcriptional activation, and luciferase protein expression.

-

Cell Lysis and Luciferase Assay: The medium is removed, and cells are washed with PBS. A lysis buffer is added to each well to release the cellular contents, including the expressed luciferase enzyme.

-

Data Acquisition: The cell lysate is transferred to an opaque multi-well plate, and a luciferase substrate solution (e.g., luciferin) is added. The light produced by the enzymatic reaction is measured using a luminometer.

-

Data Analysis: The relative light units (RLUs) are normalized to the response of the vehicle control or a positive control like 17β-estradiol. Dose-response curves are generated to determine the estrogenic potency of the compounds.

Anticancer and Immunomodulatory Activity

While direct screening of this compound is limited, studies on its aglycone, daidzein, provide critical insights into its potential anticancer effects post-deconjugation. Daidzein has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines. Additionally, this compound itself has demonstrated immunomodulatory effects by activating Natural Killer (NK) cells.

Data Presentation: Anticancer and NK Cell Activity

| Compound | Activity | Cell Line | Assay | Key Parameter | Value | Reference |

| Daidzein | Anticancer | SKOV3 (Ovarian) | Cell Viability | IC50 | 20 µM | [8] |

| Daidzein | Anticancer | Moody (Normal Ovarian) | Cell Viability | IC50 | 100 µM | [8] |

| Daidzein | Anticancer | MCF-7 (Breast) | Cell Viability | IC50 | 50 µM | [9] |

| Daidzein | Anticancer | 143B (Osteosarcoma) | MTT | IC50 (48h) | 63.59 µmol/L | [10] |

| Daidzein | Anticancer | U2OS (Osteosarcoma) | MTT | IC50 (48h) | 125 µmol/L | [10] |

| This compound | NK Cell Activation | Human NK cells / K562 target | Cytotoxicity | Enhancement | 0.1-10 µmol/L | [6] |

| This compound | NK Cell Inhibition | Human NK cells / K562 target | Cytotoxicity | Inhibition | 50 µmol/L | [6] |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, SKOV3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., daidzein) and controls (vehicle and positive control). The cells are incubated for a specific duration, typically 24, 48, or 72 hours.[10][11]

-

MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol, or a SDS solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Anti-inflammatory Activity

The anti-inflammatory properties of daidzein have been demonstrated in various cellular models. It can modulate key inflammatory signaling pathways, reducing the production of pro-inflammatory mediators. This activity is highly relevant for chronic diseases where inflammation is a key component.

Data Presentation: Anti-inflammatory Effects of Daidzein

| Model System | Stimulant | Effect of Daidzein | Target Genes/Proteins | Pathway Implication | Reference |

| Primary astroglial cells | Amyloid-beta / LPS | Down-regulates mRNA expression | IL-1, IL-6, TNF-α | ER-mediated | [12] |

| 3T3-L1 adipocyte & RAW264 macrophage co-culture | Co-culture | Decreases mRNA and protein levels | Ccl2 (MCP-1), Il6 | PPARα/γ, JNK | [13][14] |

| RAW264 macrophages | Palmitate | Inhibits JNK phosphorylation | p-JNK | JNK | [13][14] |

| MH7A synovial cells | IL-1β | Inhibits IL-6 production | IL-6 | NF-κB, ERK1/2 | [15] |

| Human monocytes | TLR2/4 agonists | Inhibits cytokine production | IL-6, IL-8 | TLR signaling | [16] |

Experimental Protocol: Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Cell Culture and Stimulation: Macrophages (e.g., RAW264) or other relevant cell types are cultured in multi-well plates.

-

Treatment: Cells are pre-treated with various concentrations of daidzein for a short period (e.g., 1-2 hours).

-

Inflammatory Challenge: An inflammatory stimulus, such as Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β), is added to the wells (except for the negative control) to induce the production and secretion of cytokines.

-

Supernatant Collection: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

-

ELISA Procedure:

-

A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-IL-6).

-

The plate is washed, and non-specific binding sites are blocked.

-

The collected culture supernatants and standard solutions of known cytokine concentrations are added to the wells.

-

After incubation and washing, a detection antibody (often biotinylated) is added.

-

Following another incubation and wash, an enzyme-conjugate (e.g., Streptavidin-HRP) is added.

-

Finally, a substrate solution is added, which is converted by the enzyme to produce a colored product.

-

-

Data Acquisition and Analysis: The reaction is stopped, and the absorbance is read on a microplate reader. A standard curve is generated from the standards, and the concentration of the cytokine in the samples is interpolated from this curve.

Antioxidant Activity

The antioxidant capacity of isoflavones is another area of significant interest. While daidzein itself may have limited direct radical-scavenging activity in some cell-free assays, it has been shown to indirectly boost the cellular antioxidant defense system by upregulating antioxidant enzymes.[17][18] Furthermore, its metabolites, such as equol and O-desmethylangolensin (O-DMA), exhibit more potent antioxidant properties than the parent compound.[19][20]

Experimental Protocol: Cellular Antioxidant Enzyme Activity Assay

This protocol describes the general steps to measure the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) in cell lysates.

-

Cell Culture and Treatment: Cells (e.g., IPEC-J2, HepG2) are cultured and treated with this compound or its aglycone for a specified time.[18][20] An oxidative stressor (e.g., H₂O₂) can be added to challenge the cells.

-

Cell Lysis: Cells are harvested and lysed using a specific buffer and mechanical disruption (e.g., sonication) on ice to release intracellular proteins without denaturation.

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard method (e.g., Bradford or BCA assay) to ensure equal loading for the enzyme assays.

-

Enzyme Activity Measurement:

-

Catalase (CAT): The assay measures the decomposition of hydrogen peroxide (H₂O₂). The rate of H₂O₂ disappearance is monitored spectrophotometrically by the decrease in absorbance at 240 nm.

-

Superoxide Dismutase (SOD): SOD activity is often measured indirectly. The assay involves a system that generates superoxide radicals, which then react with a detector molecule (like WST-1 or nitroblue tetrazolium, NBT) to produce a colored product. SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.

-

-

Data Analysis: Enzyme activity is calculated based on the change in absorbance over time and normalized to the total protein concentration. Results are typically expressed as units of activity per milligram of protein.

Conclusion

This compound is a biologically significant metabolite whose activity appears largely dependent on its conversion to the aglycone, daidzein, within target tissues. Screening studies reveal that while the glucuronide itself has weak estrogenic activity, it can modulate immune cell function directly.[6] The potent anticancer and anti-inflammatory effects observed for daidzein highlight the potential of this compound to act as a systemic reservoir and prodrug. Future research should focus on quantifying the rate of deconjugation in various target tissues to better correlate plasma concentrations of the glucuronide with the observed biological effects at the cellular level.

References

- 1. tandfonline.com [tandfonline.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Deconjugation of soy isoflavone glucuronides needed for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Daidzein 7-O-glucuronide | CAS:38482-80-3 | Manufacturer ChemFaces [chemfaces.com]

- 6. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of daidzein on primary astroglial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Isoflavone daidzein possesses no antioxidant activities in cell-free assays but induces the antioxidant enzyme catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of daidzein on antioxidant capacity in weaned pigs and IPEC-J2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Mechanisms of Daidzein-7-o-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein, a prominent isoflavone found in soy and other legumes, undergoes significant metabolism in the human body, with Daidzein-7-o-glucuronide (D7G) being one of its major circulating metabolites. While the biological activities of daidzein have been extensively studied, the specific roles and mechanisms of its glucuronidated form are crucial for understanding the in vivo effects of soy consumption. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its core biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

In vitro studies have revealed that this compound possesses a distinct, though often attenuated, bioactivity profile compared to its aglycone, daidzein. The primary mechanisms of action investigated in vitro include weak estrogenic activity, modulation of immune cell function, and antioxidant effects.

Estrogenic Activity

This compound exhibits weak estrogenic activity by binding to estrogen receptors (ERs). Its binding affinity is considerably lower than that of 17β-estradiol and its parent compound, daidzein. This weak interaction suggests that at physiological concentrations, D7G is unlikely to be a potent estrogenic agent on its own.

Immunomodulatory Effects

One of the notable in vitro effects of this compound is its ability to modulate the activity of Natural Killer (NK) cells, which are critical components of the innate immune system involved in targeting and eliminating cancerous cells. At nutritionally relevant concentrations, D7G has been shown to enhance the cancer cell-killing capacity of NK cells.[1] However, at higher concentrations, this effect can be reversed, leading to an inhibition of NK cell cytotoxicity.[1] This biphasic response highlights the importance of concentration in determining the immunomodulatory outcome.

Antioxidant Activity

Similar to other flavonoids, daidzein and its metabolites possess antioxidant properties. This compound has been demonstrated to retain the ability to scavenge free radicals and inhibit lipid peroxidation, although its potency is diminished compared to daidzein.[2][3] This antioxidant capacity is attributed to its chemical structure, which allows it to donate a hydrogen atom to neutralize reactive oxygen species.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Estrogen Receptor Binding Affinity

| Compound | CB50 (µM) - Concentration for 50% Displacement of 17β-[³H]estradiol |

| This compound | 14.7[1] |

| Daidzein | 1.6[1] |

| 17β-estradiol | 0.00134[1] |

| Diethylstilbestrol | 0.00146[1] |

Table 2: Effect on Natural Killer (NK) Cell-Mediated Cytotoxicity

| Compound | Concentration (µM) | Effect on K562 Cancer Cell Killing |

| This compound | 0.1 - 10 | Significant enhancement (P < 0.05)[1] |

| 50 | Inhibition[1] |

Table 3: Antioxidant Activity

| Compound | Assay | Result |

| This compound | Trolox Equivalent Antioxidant Capacity (TEAC) | 52% of daidzein's activity[2] |

| Ferric Reducing Antioxidant Power (FRAP) | 77% of daidzein's activity[2] | |

| Copper(II)-mediated LDL lipid oxidation | Decreased the rate of lipid oxidation to 86% of control[2][3] |

Signaling Pathways

While specific in vitro studies detailing the complete signaling pathways for this compound are limited, the mechanisms of its aglycone, daidzein, provide valuable insights. Daidzein has been shown to exert its anti-inflammatory effects by modulating key signaling cascades, including the NF-κB and MAPK pathways.[4][5][6][7][8] It is plausible that D7G, upon potential deconjugation at the cellular level or through weak interactions of its own, may influence these pathways.

Caption: Putative anti-inflammatory signaling pathway of daidzein.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This protocol is adapted from methods used to determine the relative binding affinities of compounds for the estrogen receptor.[9][10][11]

-

Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats. The tissue is homogenized in a Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Binding Assay: A constant concentration of [³H]-17β-estradiol (e.g., 1 nM) is incubated with the uterine cytosol (containing a standardized amount of protein, e.g., 100 µg) in the presence of increasing concentrations of the competitor compound (this compound).

-

Separation of Bound and Free Ligand: After incubation (e.g., 16-18 hours at 4°C), the unbound [³H]-17β-estradiol is separated from the receptor-bound fraction using a hydroxylapatite (HAP) slurry. The HAP is washed to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity in the HAP pellet (representing bound [³H]-17β-estradiol) is quantified using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of [³H]-17β-estradiol bound against the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of [³H]-17β-estradiol) is determined. The relative binding affinity (RBA) is calculated relative to 17β-estradiol.

Caption: Workflow for the competitive estrogen receptor binding assay.

Natural Killer (NK) Cell Cytotoxicity Assay

This protocol is a generalized procedure based on standard methods for assessing NK cell-mediated cytotoxicity against a target cancer cell line.[1][12][13][14]

-

Cell Preparation:

-

Target Cells: K562 cells (a human erythroleukemic line sensitive to NK cell lysis) are cultured and labeled with a fluorescent dye such as Calcein AM or carboxyfluorescein succinimidyl ester (CFSE).

-

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, and NK cells are either used directly or enriched/stimulated (e.g., with IL-2).

-

-

Co-incubation: The labeled target cells (T) are co-incubated with the effector cells (E) at various E:T ratios (e.g., 10:1, 20:1) in the presence or absence of this compound at different concentrations.

-

Cytotoxicity Measurement:

-

Controls: Spontaneous release (target cells alone) and maximum release (target cells lysed with a detergent) controls are included.

-

Incubation: The co-culture is incubated for a set period (e.g., 4 hours) at 37°C.

-

Quantification: Cell lysis is quantified by measuring the release of the fluorescent dye from the target cells into the supernatant (for release assays) or by using flow cytometry to count the number of live (dye-retaining) versus dead (dye-negative or propidium iodide-positive) target cells.

-

-

Data Analysis: The percentage of specific lysis is calculated using the formula: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) * 100.

References

- 1. Natural Killer Cell-Mediated Cytotoxicity Assay Sample Preparation for Flow Cytometric Analysis [jove.com]

- 2. Genistein- and daidzein 7-O-beta-D-glucuronic acid retain the ability to inhibit copper-mediated lipid oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. NK Cell Cytotoxicity Assays | Revvity [revvity.com]

- 13. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]

- 14. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Daidzein to Daidzein-7-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein, a prominent isoflavone found in soy products, undergoes extensive phase II metabolism in the body, primarily through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly impacts its bioavailability and biological activity. The formation of daidzein-7-O-glucuronide is a major metabolic pathway. Understanding the kinetics and mechanisms of this biotransformation is crucial for evaluating the pharmacological and toxicological profile of daidzein and its derivatives. This technical guide provides an in-depth overview of the in vitro metabolism of daidzein to this compound, focusing on quantitative data, experimental protocols, and the enzymatic pathways involved.

Quantitative Data on Daidzein-7-O-glucuronidation

The in vitro formation of this compound has been characterized in various systems, including human liver and intestinal microsomes, as well as with specific recombinant UGT enzymes. The kinetic parameters, Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint), provide a quantitative measure of the efficiency of this metabolic reaction.

Kinetic Parameters in Human and Animal Models

The regioselective glucuronidation of daidzein shows considerable variability across different species and tissues. The following tables summarize the kinetic parameters for the formation of this compound in liver and intestinal microsomes from humans, monkeys, rats, and mice.

Table 1: Kinetic Parameters for Daidzein-7-O-glucuronidation in Liver Microsomes

| Species | Km (µM) | Vmax (pmol/min/mg protein) | CLint (Vmax/Km) (µL/min/mg protein) | Reference |

| Human | 1.0 | 1.0 | 1.0 | [1] |

| Monkey | 49 | - | 49 | [1] |

| Rat | 5.3 | - | 5.3 | [1] |

| Mouse | 0.7 | - | 0.7 | [1] |

Note: CLint values are presented relative to the human value (set to 1.0). The kinetics for 7-glucuronidation in rats followed an atypical model.[1]

Table 2: Kinetic Parameters for Daidzein-7-O-glucuronidation in Intestinal Microsomes

| Species | Km (µM) | Vmax (pmol/min/mg protein) | CLint (Vmax/Km) (µL/min/mg protein) | Reference |

| Human | 1.0 | - | 1.0 | [1] |

| Monkey | 2.2 | - | 2.2 | [1] |

| Rat | 2.4 | - | 2.4 | [1] |

| Mouse | 0.8 | - | 0.8 | [1] |

Note: CLint values are presented relative to the human value (set to 1.0). The kinetics for 7-glucuronidation in mice followed a biphasic model.[1]

Involvement of Specific UGT Isoforms

Several UGT isoforms have been identified to be involved in the glucuronidation of daidzein. UGT1A1 and UGT1A9 are the major contributors to hepatic metabolism.[2][3] Other isoforms like UGT1A8 and UGT1A10 also demonstrate activity towards daidzein.[2][3]

Table 3: Relative Activity of Recombinant Human UGT Isoforms in Daidzein Glucuronidation

| UGT Isoform | Relative Activity for Daidzein Glucuronidation | Reference |

| UGT1A1 | High | [2][3] |

| UGT1A9 | High | [2][3] |

| UGT1A8 | Moderate | [2][3] |

| UGT1A10 | Moderate | [2][3] |

| UGT1A4 | No/Low Activity | [2] |

| UGT1A6 | No/Low Activity | [2] |

| UGT2B7 | No/Low Activity | [2] |

| UGT2B15 | No/Low Activity | [2] |

Experimental Protocols

The following sections detail standardized methodologies for conducting in vitro daidzein glucuronidation assays using liver microsomes and recombinant UGT enzymes.

Incubation with Liver Microsomes

This protocol describes a typical procedure for assessing the formation of this compound using pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

Daidzein stock solution (in DMSO or methanol)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (optional, for permeabilizing microsomal vesicles)

-

Acetonitrile (ACN) or methanol (for reaction termination)

-

Internal standard (e.g., genistein or other structurally related compound)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and liver microsomes. The final protein concentration is typically in the range of 0.1-1.0 mg/mL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add daidzein to the mixture to achieve the desired final concentration (e.g., 1-200 µM).[1]

-

Start of Glucuronidation: Initiate the enzymatic reaction by adding UDPGA. The final concentration of UDPGA is typically in the range of 1-5 mM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-UV or LC-MS/MS for the quantification of this compound.

Assay with Recombinant UGT Enzymes

This protocol outlines the procedure for determining the activity of specific UGT isoforms towards daidzein.

Materials:

-

Recombinant human UGT enzyme (e.g., UGT1A1, UGT1A9) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Daidzein stock solution

-

UDPGA

-

MgCl₂

-

Tris-HCl buffer (pH 7.4)

-

Phospholipids (e.g., phosphatidylcholine) may be required for optimal activity of some recombinant enzymes.

-

Acetonitrile or methanol for reaction termination

-

Internal standard

Procedure:

-

Reaction Mixture Preparation: Combine Tris-HCl buffer, MgCl₂, and the recombinant UGT enzyme in a microcentrifuge tube.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Substrate Addition: Add daidzein to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding UDPGA.

-

Incubation: Incubate at 37°C for a predetermined time.

-

Reaction Termination: Stop the reaction with cold organic solvent containing an internal standard.

-

Sample Processing and Analysis: Centrifuge to remove protein and analyze the supernatant by HPLC or LC-MS/MS.

Visualizations

Metabolic Pathway of Daidzein to this compound

Caption: Metabolic conversion of daidzein to this compound.

Experimental Workflow for In Vitro Glucuronidation Assay

Caption: Workflow for an in vitro daidzein glucuronidation assay.

Key UGT Isoforms in Daidzein Glucuronidation

Caption: Key human UGT isoforms involved in daidzein-7-O-glucuronidation.

Conclusion

The in vitro metabolism of daidzein to this compound is a critical determinant of its systemic exposure and potential biological effects. This process is primarily mediated by UGT1A1 and UGT1A9 in the liver, with contributions from other isoforms. Significant species and tissue-specific differences in the kinetics of this reaction highlight the importance of using appropriate in vitro models for predicting in vivo outcomes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the metabolism and disposition of daidzein and other isoflavones. Further research into the functional polymorphisms of UGT enzymes, such as UGT1A1, may help explain inter-individual variability in response to soy consumption.[2]

References

- 1. Regioselective glucuronidation of daidzein in liver and intestinal microsomes of humans, monkeys, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Estrogenic Activity and Receptor Binding of Daidzein-7-O-Glucuronide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of daidzein-7-o-glucuronide, the primary metabolite of the soy isoflavone daidzein. It critically evaluates its intrinsic estrogenic activity, binding affinity for estrogen receptors (ERα and ERβ), and the metabolic processes that govern its biological effects.

Introduction and Metabolic Pathway

Daidzein is a well-known isoflavone found predominantly in soybeans and soy-based products, where it exists mainly as the glycoside daidzin[1]. Following ingestion, daidzin is hydrolyzed by intestinal microflora to its aglycone form, daidzein[1]. Daidzein is then absorbed and undergoes extensive phase II metabolism, primarily in the liver and intestinal wall, leading to the formation of glucuronide and sulfate conjugates[1][2]. The most abundant metabolite in systemic circulation is this compound (D7G)[3][4]. Understanding the biological activity of D7G is crucial, as it represents the primary form of daidzein that reaches target tissues.

The metabolic conversion process is a critical determinant of biological activity. Daidzein itself can be further metabolized by gut bacteria into more potent compounds like equol, though this conversion only occurs in a subset of the population[1][5]. The primary metabolic fate for most absorbed daidzein, however, is conjugation.

Estrogen Receptor Binding Affinity

The ability of a compound to elicit an estrogenic response is fundamentally linked to its capacity to bind to estrogen receptors (ERs). Studies consistently show that the addition of the bulky, hydrophilic glucuronide group at the 7-hydroxyl position of daidzein drastically reduces its binding affinity for both ERα and ERβ. The 7-hydroxyl group is a key structural feature for ER binding, and its modification by glucuronidation sterically hinders the molecule's ability to fit into the ligand-binding pocket of the receptor.

Quantitative data reveals that this compound binds to estrogen receptors with an affinity that is orders of magnitude lower than its parent aglycone, daidzein, and profoundly weaker than the endogenous estrogen, 17β-estradiol (E2).

Data Presentation: Competitive Estrogen Receptor Binding

| Compound | Receptor | IC50 / CB50 (µM) | Relative Binding Affinity (RBA) vs. E2 (%) | Reference |

| 17β-Estradiol (E2) | Mouse Uterine Cytosol (ERα/β) | 0.00134 | 100 | [6] |

| Daidzein | Mouse Uterine Cytosol (ERα/β) | 1.6 | ~0.08 | [6] |

| This compound | Mouse Uterine Cytosol (ERα/β) | 14.7 | ~0.009 | [6] |

| Daidzein | Human ERα | 0.45 | Not directly calculated vs. E2 (IC50 for E2 was 0.0015 µM) | [7] |

Note: IC50/CB50 is the concentration required to displace 50% of radiolabeled E2 from the receptor. A higher value indicates lower binding affinity.

Experimental Protocols: Competitive Radioligand Binding Assay

A common method to determine receptor binding affinity is the competitive radioligand binding assay.

-

Receptor Preparation: Uterine cytosol from B6D2F1 mice is prepared as a source of estrogen receptors. The tissue is homogenized in a buffer solution and centrifuged to obtain the cytosolic fraction containing the soluble receptors[6]. Alternatively, purified recombinant human ERα or ERβ can be used[8].

-

Competitive Binding: A constant concentration of radiolabeled ligand, typically [³H]17β-estradiol, is incubated with the receptor preparation.

-

Incubation: Varying concentrations of the unlabeled test compounds (e.g., daidzein, this compound) are added to compete with the radiolabeled ligand for binding to the ERs.

-

Separation: After incubation to reach equilibrium, bound and free radioligand are separated. This is often achieved by adding dextran-coated charcoal, which adsorbs the free [³H]E2, followed by centrifugation.

-

Quantification: The radioactivity in the supernatant, which represents the amount of ligand bound to the receptor, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined from the resulting dose-response curve.

Estrogenic Activity and the Role of Deconjugation

Consistent with its poor receptor binding, this compound is considered to be non-estrogenic or, at best, extremely weakly estrogenic in its conjugated form[3][6]. However, some in vitro assays using cell lines have reported a slight estrogenic response upon exposure to D7G. This activity is not intrinsic to the glucuronide itself but is attributed to the deconjugation (hydrolysis) of D7G back to the active aglycone, daidzein, by cellular enzymes like β-glucuronidases present in the cell cultures or tissue preparations[3][4].

Data Presentation: In Vitro Estrogenic Potency

| Assay Type | Cell Line | Compound | EC50 (µM) | Relative Potency vs. E2 (%) | Reference |

| ERE-Luciferase Reporter | U2OS-ERα | Daidzein | 0.063 | ~0.0016 | [4] |

| ERE-Luciferase Reporter | U2OS-ERα | This compound | > 10 | < 0.0001 | [4] |

| ERE-Luciferase Reporter | U2OS-ERβ | Daidzein | 0.015 | ~0.0067 | [4] |

| ERE-Luciferase Reporter | U2OS-ERβ | This compound | > 10 | < 0.0001 | [4] |

| Cell Proliferation (E-SCREEN) | MCF-7 | Daidzein | Induces proliferation at > 1 µM | Weakly estrogenic | [7][9] |

| Cell Proliferation (E-SCREEN) | MCF-7 | This compound | No significant proliferation | Effectively non-estrogenic | [3] |

Note: EC50 is the concentration that elicits 50% of the maximal response. The EC50 for E2 in the U2OS-ERα/β assays was approximately 0.001 µM (1 nM).

Studies have confirmed that when cells are exposed to D7G, a small percentage (0.2-1.6%) is converted back to daidzein, and the resulting concentration of the aglycone is sufficient to explain the minimal estrogenic activity observed[3][4].

Experimental Protocols: ERE-Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate ER-mediated gene transcription.

-

Cell Culture and Transfection: A suitable cell line (e.g., human bone osteosarcoma U2OS cells or breast cancer MCF-7 cells) is used. The cells are stably or transiently transfected with two plasmids: one expressing the human estrogen receptor (ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) sequence linked to a reporter gene, typically firefly luciferase[3][7].

-

Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound (e.g., D7G), a positive control (E2), and a vehicle control (DMSO).

-

Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for receptor binding, activation, and transcription of the luciferase gene.

-

Cell Lysis and Assay: The cells are lysed, and the luciferase substrate (luciferin) is added. The luciferase enzyme produced by the cells catalyzes the oxidation of luciferin, emitting light.

-

Measurement: The light output is measured using a luminometer. The intensity of the light is directly proportional to the level of ERE-mediated gene transcription.

-

Data Analysis: The results are expressed as relative light units (RLUs) or as a percentage of the maximal response induced by E2. The EC50 value is then calculated.

Conclusion and Implications for Research

The available evidence overwhelmingly indicates that this compound possesses negligible intrinsic estrogenic activity due to its profoundly diminished ability to bind to estrogen receptors. The weak estrogenic effects observed in some cellular assays are an artifact of its metabolic conversion back to the active aglycone, daidzein.

For researchers, scientists, and drug development professionals, these findings have critical implications:

-

Focus on Aglycone: When assessing the potential estrogenic health effects (beneficial or adverse) of soy isoflavones, the concentration of the circulating aglycone, and more importantly, the capacity of target tissues to deconjugate the glucuronide metabolites, are the key determinants of biological activity.

-

Metabolic Competence of Models: In vitro models must be assessed for their metabolic competence (i.e., presence of β-glucuronidases). Results from models lacking these enzymes may not accurately reflect the in vivo potential of glucuronidated compounds.

-

Species Differences: Significant species differences exist in the activity of deconjugating enzymes[3][4]. Therefore, extrapolating results from animal models to humans must be done with caution, considering potential variations in isoflavone metabolism and activation.

References

- 1. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Deconjugation of soy isoflavone glucuronides needed for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bcerp.org [bcerp.org]

- 6. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of UDP-Glucuronosyltransferase (UGT) Enzymes in the Formation of Daidzein-7-O-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daidzein, a prominent isoflavone found in soy products, undergoes extensive phase II metabolism, primarily through glucuronidation, which significantly impacts its bioavailability and physiological activity. This technical guide provides an in-depth analysis of the role of UDP-glucuronosyltransferase (UGT) enzymes in the formation of daidzein-7-O-glucuronide, a major metabolite. We will explore the specific UGT isoforms involved, their tissue distribution, and kinetic parameters. Furthermore, this guide details the experimental protocols for studying daidzein glucuronidation in vitro and discusses the regulatory signaling pathways governing the expression of the relevant UGT enzymes.

Introduction

Daidzein (4',7-dihydroxyisoflavone) is a naturally occurring isoflavone with a structural similarity to estrogen, allowing it to exert weak estrogenic or anti-estrogenic effects. Its potential health benefits, including roles in mitigating menopausal symptoms, osteoporosis, and certain cancers, are a subject of extensive research. The biological activity of daidzein is intrinsically linked to its metabolic fate in the human body.

Upon ingestion, daidzein glycosides are hydrolyzed by intestinal microflora to the aglycone form. Daidzein is then absorbed and undergoes significant first-pass metabolism in the intestine and liver. The primary metabolic pathway is glucuronidation, a conjugation reaction catalyzed by UGT enzymes, which attaches a glucuronic acid moiety to the hydroxyl groups of daidzein. This process increases the water solubility of daidzein, facilitating its excretion and modulating its biological activity. The formation of this compound is a key step in this metabolic cascade.

UGT Enzymes in this compound Formation

Several UGT isoforms have been identified as catalysts for the glucuronidation of daidzein, with a pronounced regioselectivity for the 7-hydroxyl group.

Key UGT Isoforms

-

UGT1A1: A major hepatic UGT isoform, UGT1A1, plays a significant role in the glucuronidation of daidzein at the 7-position.[1] Its expression levels in the liver can influence the systemic exposure to daidzein.

-

UGT1A9: Another important UGT enzyme expressed in the liver and kidneys, UGT1A9, also demonstrates high activity towards the formation of this compound.[1]

-

UGT1A8 and UGT1A10: These extrahepatic UGT isoforms, predominantly found in the gastrointestinal tract, contribute to the first-pass metabolism of daidzein before it reaches systemic circulation.[1]

Tissue Distribution

The distribution of UGT enzymes is a critical determinant of the site of daidzein metabolism. The liver is the primary site of daidzein glucuronidation due to the high expression of UGT1A1 and UGT1A9.[1] The small intestine also plays a crucial role in the presystemic clearance of daidzein, mediated by UGT1A8 and UGT1A10.

Quantitative Data on Daidzein Glucuronidation

The following tables summarize the available kinetic parameters for the formation of this compound by various human UGT isoforms and in different tissue preparations.

Table 1: Michaelis-Menten Kinetic Parameters for Daidzein-7-O-Glucuronidation by Recombinant Human UGT Isoforms

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| UGT1A1 | 9.7 - 12.4 | Not specified | [2] |

| UGT1A9 | Not specified | Not specified | [1] |

| UGT1A8 | 2.3 | Not specified | [2] |

Note: Specific Vmax values for this compound formation are not consistently reported in the literature.

Table 2: Intrinsic Clearance (CLint) for Daidzein Glucuronidation in Human Liver and Intestinal Microsomes

| Tissue Microsomes | Glucuronidation Position | CLint (relative value) | Reference |

| Liver | 7-OH | 1.0 | [3] |

| Liver | 4'-OH | 1.0 | [3] |

| Intestinal | 7-OH | 1.0 | [3] |

| Intestinal | 4'-OH | 1.0 | [3] |

Note: CLint values are presented relative to human liver microsomes for 7-glucuronidation, as reported in the reference.

Signaling Pathways and Regulation of UGT Expression

The expression of UGT enzymes, particularly UGT1A1 and UGT1A9, is tightly regulated by a network of nuclear receptors and signaling pathways. Understanding this regulation is crucial for predicting drug-isoflavone interactions and individual variations in daidzein metabolism.

Nuclear Receptor-Mediated Regulation

The expression of the UGT1A1 gene is regulated by several nuclear receptors, including:

-

Constitutive Androstane Receptor (CAR): Activation of CAR can induce the expression of UGT1A1.[4]

-

Pregnane X Receptor (PXR): PXR is another key regulator that can upregulate UGT1A1 expression upon activation by various xenobiotics.[4][5]

-

Glucocorticoid Receptor (GR): The GR can enhance the CAR/PXR-mediated induction of UGT1A1, suggesting a synergistic regulation.[4][6]

These nuclear receptors act as sensors for foreign compounds and endobiotics, leading to the induction of drug-metabolizing enzymes like UGT1A1 to facilitate their clearance.

Experimental Protocols

In Vitro Daidzein Glucuronidation Assay Using Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetics of this compound formation in human liver microsomes (HLM).

Materials:

-

Pooled human liver microsomes (HLM)

-

Daidzein

-

UDP-glucuronic acid (UDPGA)

-

Alamethicin

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

Internal standard (e.g., biochanin A)

-

HPLC system with UV or MS detector

Procedure:

-

Microsome Activation: To expose the active site of the UGT enzymes within the microsomal membrane, pre-incubate the HLM (e.g., 0.5 mg/mL) with alamethicin (e.g., 25 µg/mL) in Tris-HCl buffer on ice for 15-30 minutes.[7][8]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂ (e.g., 8 mM), and the activated HLM.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding a series of concentrations of daidzein (dissolved in a suitable solvent like DMSO, final concentration of solvent should be low, e.g., <1%) and UDPGA (e.g., 5 mM). The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis of Daidzein and its Glucuronides

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[9]

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid or ammonium acetate) and acetonitrile is typically employed.[9][10]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[9]

-

Detection: UV detection at a wavelength of around 250-260 nm is suitable for daidzein and its metabolites.[10] Mass spectrometry (LC-MS/MS) can be used for more sensitive and specific quantification.

Quantification: A calibration curve is constructed using known concentrations of daidzein and, if available, this compound standards. The peak area ratio of the analyte to the internal standard is used for quantification.

Conclusion

The glucuronidation of daidzein, particularly the formation of this compound, is a critical metabolic step mediated primarily by UGT1A1 and UGT1A9 in the liver and UGT1A8 and UGT1A10 in the intestine. The efficiency of this process, which is influenced by the expression and activity of these UGT isoforms, dictates the systemic exposure and potential health effects of daidzein. The expression of these enzymes is, in turn, regulated by a complex network of nuclear receptors, highlighting the potential for drug-isoflavone interactions. The experimental protocols detailed in this guide provide a framework for researchers to investigate the kinetics and regulation of daidzein glucuronidation, contributing to a better understanding of isoflavone metabolism and its implications for human health.

References

- 1. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronidation of bavachinin by human tissues and expressed UGT enzymes: Identification of UGT1A1 and UGT1A8 as the major contributing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective glucuronidation of daidzein in liver and intestinal microsomes of humans, monkeys, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of the human UGT1A1 gene by nuclear receptors constitutive active/androstane receptor, pregnane X receptor, and glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Transcriptional regulation of human UGT1A1 gene expression: activated glucocorticoid receptor enhances constitutive androstane receptor/pregnane X receptor-mediated UDP-glucuronosyltransferase 1A1 regulation with glucocorticoid receptor-interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. | Semantic Scholar [semanticscholar.org]

- 9. scienggj.org [scienggj.org]

- 10. Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites of daidzein and genistein in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Daidzein-7-o-glucuronide

This compound is a major metabolite of daidzein, an isoflavone predominantly found in soybeans and other leguminous plants like the roots of Pueraria lobata[1][2]. Following oral ingestion, daidzein undergoes extensive first-pass metabolism in the intestines and liver, where it is conjugated to form more water-soluble compounds, primarily glucuronides and sulfates[3][4]. This compound is one of the principal forms of daidzein found circulating in plasma[5][6]. Understanding the chemical and physical properties of this metabolite is crucial for research into the bioavailability, pharmacokinetics, and biological activities of soy isoflavones.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for designing experimental protocols, including solvent selection and analytical method development.

| Property | Value | Source |

| CAS Number | 38482-80-3 | [1][7] |

| Chemical Formula | C₂₁H₁₈O₁₀ | [1][7][8] |

| Molecular Weight | 430.4 g/mol | [1][7] |

| Appearance | Powder | [1][2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone.[1][2] For higher solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.[1] | Commercial Suppliers[1][2] |

| Estimated Water Solubility | 4711 mg/L @ 25 °C | [9] |

| Estimated Boiling Point | 778.10 °C @ 760.00 mm Hg | [9] |

| Estimated Flash Point | 277.80 °C | [9] |

| Estimated logP (o/w) | 0.290 | [9] |

| Storage | Desiccate at -20°C. Stock solutions can be stored below -20°C for several months.[1] | Commercial Suppliers[1] |

Spectroscopic and Analytical Data

Structural elucidation and quantification of this compound are typically achieved using a combination of chromatographic and spectroscopic techniques. High-purity commercial standards are often characterized by HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR)[1].

| Technique | Description |

| LC-MS/MS | This is the most common method for quantifying this compound in biological matrices like plasma and urine.[10][11][12] In selected reaction monitoring (SRM) mode, a common transition monitored is m/z 429.0 → 253.1.[11] |

| NMR | 600 MHz ¹H-NMR spectral data, in comparison with chemically synthesized compounds, has been used for the structural identification of this compound in plasma.[5] |

| Mass Spectrometry | Mass data is typically acquired in the range of m/z 100–800[13]. The TurboIonSpray interface is often operated in the negative ion mode at -4500 V[13]. |

Experimental Protocols

Synthesis and Bioconversion

While direct chemical synthesis can be challenging, bioconversion methods offer an alternative for producing daidzein glycosides.

-

Bioconversion Using Plant Cell Cultures: Cultured Nicotiana tabacum cells can transform daidzein into its 7-β-glucoside and 7-β-gentiobioside.[14] This method leverages the natural enzymatic machinery of the plant cells to glycosylate the isoflavone.

-

Enzymatic Galactosylation: Daidzein can be glycosylated through galactosylation using β-glucosidase to yield 4'- and 7-β-galactosides of daidzein.[14]

Analysis and Quantification in Biological Samples

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is frequently used to measure daidzein and this compound in plasma.[10][11][12]

-

Sample Preparation (Plasma): A one-step protein precipitation method is effective for extracting the analytes from plasma samples.[11]

-

Chromatographic Separation:

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Monitoring Mode: Selected Reaction Monitoring (SRM).

-

Transitions:

-

-

Validation Parameters: The method should be validated for selectivity, linearity (r ≥ 0.995), precision (relative standard deviation <11.4%), accuracy (relative error <7.1%), extraction recovery (>92.4%), and matrix effect (<8.2%)[11][15].

Metabolism and Biological Activity

Metabolic Pathway: Glucuronidation

Daidzein is primarily metabolized via glucuronidation, a phase II detoxification process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes[16][17]. This reaction attaches a glucuronic acid moiety to one of daidzein's hydroxyl groups, increasing its water solubility and facilitating its excretion[18]. In the human liver, UGT1A1 and UGT1A9 are the major isoforms responsible for this conversion[19]. The 7-hydroxyl position is a preferred site for glucuronidation[16][20].

Biological Potency and Deconjugation

This compound itself exhibits weak or no estrogenic activity[2]. The large, hydrophilic glucuronide group sterically hinders the molecule from effectively binding to estrogen receptors[16]. However, the metabolite can be deconjugated back to the active aglycone, daidzein, by β-glucuronidases present in certain tissues or gut microflora. This conversion is necessary for the compound to exert its estrogenic effects[2][18]. This metabolic cycling plays a key role in the overall biological impact of dietary isoflavones.

Signaling Pathways of the Parent Compound, Daidzein

While this compound is the primary circulating form, its biological relevance is often linked to its conversion back to daidzein. The parent compound, daidzein, has been shown to modulate several key signaling pathways implicated in inflammation and cell health.

-

Anti-inflammatory Effects: Daidzein can reduce the expression of pro-inflammatory genes like CCL2 and IL-6 in co-cultures of adipocytes and macrophages[21]. This effect is mediated through the activation of peroxisome proliferator-activated receptors (PPARα and PPARγ) and the inhibition of the c-Jun N-terminal kinase (JNK) pathway[21]. The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which, along with the NF-κB pathway, is a critical regulator of inflammation[22].

-

Neuroprotective Effects: Recent research indicates that daidzein confers neuroprotection by inhibiting oxidative stress, inflammation, and apoptosis[23]. It achieves this by activating pro-survival pathways like PI3K/Akt/mTOR and antioxidant pathways involving NRF-2[23].

References

- 1. Daidzein 7-O-glucuronide | CAS:38482-80-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Daidzein 7-O-glucuronide | CAS:38482-80-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. upload.wikimedia.org [upload.wikimedia.org]

- 5. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Daidzein 7-O-glucuronide | C21H18O10 | CID 11316354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing polyphenol metabolite Daidzein 7-O-glucuronide - Phenol-Explorer [phenol-explorer.eu]

- 9. This compound, 38482-80-3 [thegoodscentscompany.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Synthesis of Daidzein Glycosides, α-Tocopherol Glycosides, Hesperetin Glycosides by Bioconversion and Their Potential for Anti-Allergic Functional-Foods and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Daidzein 4'-O-glucuronide | 264236-77-3 | Benchchem [benchchem.com]

- 17. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Daidzein-7-O-Glucuronide: A Comprehensive Technical Guide to its Role as a Biomarker of Soy Intake

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoflavone daidzein, predominantly found in soybeans and soy-derived products, has garnered significant scientific interest for its potential health-modulating properties.[1] As a phytoestrogen, it exhibits structural similarity to endogenous estrogens, allowing it to interact with estrogen receptors and influence a variety of physiological processes.[2] Following ingestion, daidzein undergoes extensive metabolism, with daidzein-7-O-glucuronide emerging as a primary and quantifiable metabolite in systemic circulation and urine. This technical guide provides an in-depth overview of this compound as a robust biomarker of soy intake, detailing its metabolism, analytical quantification, pharmacokinetic profile, and its interaction with cellular signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of soy isoflavones and their biological effects.

Metabolism of Daidzein

Upon consumption of soy products, daidzein is primarily present as its glycoside conjugate, daidzin. In the small intestine, β-glucosidases hydrolyze daidzin to its aglycone form, daidzein, which is then absorbed.[3] Subsequently, daidzein undergoes phase II metabolism, primarily in the liver and intestinal wall, where it is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form daidzein glucuronides. The major isomers formed are this compound and daidzein-4'-O-glucuronide, with the 7-O-glucuronide being a prominent metabolite found in plasma and urine. Further metabolism by gut microbiota can lead to the production of other metabolites, including equol and O-desmethylangolensin (O-DMA).[3]

Quantitative Data on this compound

The quantification of this compound in biological matrices is crucial for accurately assessing soy intake and for pharmacokinetic studies. The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetic Parameters of Daidzein and its Metabolites in Humans

| Parameter | Daidzein | This compound | Reference |

| Tmax (h) | ~5.0 - 8.0 | ~5.0 - 8.0 | [4] |

| Cmax (ng/mL) | Varies with dose | Varies with dose | [5] |

| t1/2 (h) | ~7.8 | ~3.8 - 6.0 | [3] |

| Absolute Bioavailability (%) | ~12.8 (solution), ~6.1 (suspension) | - | [5] |

| Urinary Excretion (% of dose) | ~2.5 - 62 | Major urinary metabolite | [6] |

Table 2: Plasma Concentrations of Daidzein and Metabolites After Soy Intake

| Study Population | Soy Intervention | Daidzein Cmax (ng/mL) | This compound Cmax (ng/mL) | Reference |

| Postmenopausal Women | 40g soy flour/day for 6 months | Not specified | Not specified | [7][8] |

| Postmenopausal Women | 63mg daidzein/day for 6 months | Not specified | Not specified | [7][8] |

| Rats | 20 mg/kg daidzein (oral) | 127.3 (suspension) - 601.1 (solution) | 192.6 (suspension) - 3000 (solution) | [5] |

Experimental Protocols

The accurate measurement of this compound necessitates robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitive and selective quantification.

Sample Preparation from Plasma/Serum

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated daidzein or genistein).

-